7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS No.: 1058433-37-6
Cat. No.: VC11923796
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058433-37-6 |
|---|---|
| Molecular Formula | C7H9N5S |
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 7-ethylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C7H9N5S/c1-3-13-7-5-6(8-4-9-7)12(2)11-10-5/h4H,3H2,1-2H3 |
| Standard InChI Key | AKUWHQFSIQXKDN-UHFFFAOYSA-N |
| SMILES | CCSC1=NC=NC2=C1N=NN2C |
| Canonical SMILES | CCSC1=NC=NC2=C1N=NN2C |
Introduction
Synthesis and Preparation
The synthesis of triazolopyrimidines often involves condensation reactions between appropriate precursors, such as triazole and pyrimidine derivatives. Specific synthesis details for 7-(ethylsulfanyl)-3-methyl-3H- triazolo[4,5-d]pyrimidine are not readily available, but it would likely involve similar methods used for related compounds.
Biological Activities and Applications
Triazolopyrimidines have been explored for their potential in inhibiting various biological targets, including enzymes and receptors. For example, some triazolopyrimidines have shown activity against NAD(P)H oxidases and platelet activation, as well as antiviral and anticancer properties .
Related Compounds
A closely related compound is 3-methyl-7-(methylsulfanyl)-3H- triazolo[4,5-d]pyrimidine, which has a methylsulfanyl group instead of an ethylsulfanyl group. This compound has a molecular weight of 181.22 g/mol and a CAS number of 6312-64-7 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume